2,2',3,4',5-Pentabromodiphenyl ether

Biotransformation Hepatic metabolism Bioaccumulation

Congener misidentification in PBDE analysis compromises environmental monitoring data. 2,2',3,4',5-Pentabromodiphenyl ether (PBDE-90, CAS 446254-57-5) is a certified analytical reference standard ensuring congener-specific calibration for GC-MS and UPLC-MS workflows. • Distinct retention time and MS fragmentation from BDE-99-substitution invalidates quantification • Essential for sediment (t½ ≈600 d), biota (BCF 17,700), and human biomonitoring studies • Supplied with full Certificate of Analysis; available as isooctane solution standards in multiple concentrations

Molecular Formula C12H5Br5O
Molecular Weight 564.7 g/mol
CAS No. 446254-57-5
Cat. No. B1530844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',3,4',5-Pentabromodiphenyl ether
CAS446254-57-5
Molecular FormulaC12H5Br5O
Molecular Weight564.7 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)Br)OC2=C(C(=CC(=C2)Br)Br)Br
InChIInChI=1S/C12H5Br5O/c13-6-1-2-10(8(15)3-6)18-11-5-7(14)4-9(16)12(11)17/h1-5H
InChIKeyBATFXMGTVIESIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PBDE-90 Scientific Reference Procurement Guide


2,2′,3,4′,5-Pentabromodiphenyl ether (CAS 446254-57-5), also designated as PBDE-90, is a pentabrominated congener within the polybrominated diphenyl ether (PBDE) class of brominated flame retardants [1]. This compound is characterized by five bromine atoms substituted at the 2, 2′, 3, 4′, and 5 positions of the diphenyl ether backbone. PBDEs were historically incorporated into commercial pentaBDE technical mixtures used in polyurethane foams, textiles, and electronics enclosures, though global production has been phased out under the Stockholm Convention on Persistent Organic Pollutants due to environmental persistence and bioaccumulation concerns [2]. As an individual congener, PBDE-90 serves as a critical analytical reference standard for environmental monitoring, metabolism studies, and toxicological investigations requiring congener-specific identification and quantification.

Congener-specific analytical reference standard for PBDE monitoring

Supports accurate quantification in environmental and biological matrices

Enables metabolism and fate studies requiring authentic congener standards

PBDE-90 Congener Specificity: Why Substitution Fails


Critical Note on Data Availability: Direct, head-to-head comparative studies isolating 2,2′,3,4′,5-pentabromodiphenyl ether (PBDE-90) versus other pentabrominated congeners are extremely scarce in the peer-reviewed literature. The vast majority of published differential evidence exists for the more abundant congener 2,2′,4,4′,5-pentabromodiphenyl ether (BDE-99). Consequently, the quantitative evidence presented below is derived from comparative data on BDE-99, with the understanding that the analytical and metabolic differentiation principles demonstrated for BDE-99 establish a scientific framework for why congener-specific procurement is essential across the entire pentaBDE class. The substitution of one pentabromodiphenyl ether congener for another in analytical calibration, metabolism studies, or toxicological assays is scientifically invalid due to congener-specific differences in chromatographic retention, mass spectrometric response, metabolic transformation rates, and biological activity [1]. Even among pentabrominated isomers sharing identical molecular formulas, bromine substitution position fundamentally alters physicochemical properties, enzymatic recognition, and environmental fate [2].

Chromatography

Bromine substitution position alters retention time and MS response, compromising congener identification.

Metabolism

Metabolic transformation rates differ among pentabrominated isomers; a surrogate congener misrepresents toxicokinetics.

Quantification

Using a non-identical pentaBDE congener for calibration introduces systematic bias in reported concentrations.

Congener-Specific Differentiation Evidence: BDE-99 vs. Other PBDEs


Tissue Accumulation: BDE-99 vs. BDE-47 in Hepatic Metabolism

BDE-99 undergoes significantly more extensive hepatic metabolism than the tetrabrominated congener BDE-47, resulting in a 10-fold lower concentration of BDE-99 in wildlife and human tissues despite similar environmental abundance [1]. This differential metabolic susceptibility establishes BDE-99 as a distinct analytical target requiring congener-specific reference standards for accurate quantification in biological matrices.

Tissue Accumulation
Head-to-head
~10-fold lower than BDE-47
Demonstrates congener-specific bioaccumulation; surrogate calibration is invalid.
BDE-99 data; principle applies across pentaBDE class.
Biotransformation Hepatic metabolism Bioaccumulation Pharmacokinetics

Biotransformation Extent: BDE-99 vs. Other PBDE Congeners

In comparative metabolism studies, BDE-99 undergoes more extensive biotransformation than three other major PBDE congeners spanning lower (BDE-47), intermediate (BDE-153), and higher (BDE-209) bromination levels [1]. This quantitative difference in metabolic susceptibility is congener-specific and directly impacts exposure assessment and toxicological study design.

Biotransformation Extent
Head-to-head
BDE-99 > BDE-47 > BDE-153 > BDE-209
Ranked metabolic susceptibility confirms need for congener-specific analytical standards.
Qualitative ranking from rodent in vivo studies.
Xenobiotic metabolism Cytochrome P450 Metabolite profiling

Hepatic Microsomal Metabolism and Metabolite Profile

Human liver microsomal incubation of BDE-99 generates three major hydroxylated metabolites with formation rates ranging from 25 to 45 pmol/min/mg protein [1]. The predominant metabolites identified are 2,4,5-tribromophenol (2,4,5-TBP), 5′-hydroxy-2,2′,4,4′,5-pentabromodiphenyl ether (5′-OH-BDE-99), and 4′-hydroxy-2,2′,4,5,5′-pentabromodiphenyl ether (4′-OH-BDE-101). In comparison, BDE-47 incubation with human liver microsomes produced a different metabolite profile with distinct major products and formation kinetics [1].

Hepatic Microsomal Metabolism
Head-to-head
Major metabolites: 2,4,5-TBP, 5′-OH-BDE-99, 4′-OH-BDE-101
Formation rates 25–45 pmol/min/mg
Distinct metabolite profile requires authentic congener and metabolite reference standards.
Human liver microsome assay; LC-MS analysis.
In vitro metabolism Human liver microsomes CYP enzymes Quantitative metabolism

Mitochondrial Toxicity: BDE-99 vs. BDE-47

In isolated mitochondrial assays, both BDE-47 and BDE-99 exhibited toxicity; however, the threshold concentration for observable effects differed between the two congeners [1]. BDE-47 modified mitochondrial bioenergetic parameters at concentrations ≥25 µM, whereas BDE-99 required concentrations ≥50 µM to produce comparable effects. Both compounds culminated in ATP depletion at their respective threshold concentrations.

Mitochondrial Toxicity
Head-to-head
Threshold ≥50 µM vs. ≥25 µM for BDE-47
2-fold difference in effect concentration prohibits congener substitution in toxicology assays.
Isolated mitochondrial preparations; ATP depletion endpoint.
Mitochondrial bioenergetics In vitro toxicity ATP depletion

Embryo-Larval Acute Toxicity: BDE-99 vs. BDE-47

In early life stage toxicity testing using turbot (Psetta maxima), BDE-47 and BDE-99 displayed quantitatively different acute toxicity values for both embryos and larvae [1]. BDE-47 was consistently more acutely toxic than BDE-99 across both developmental stages, with LC50 values diverging by approximately 40-100% depending on the endpoint.

Embryo-Larval Acute Toxicity
Head-to-head
Embryos: 38.28 µg/L (BDE-99)
27.35 µg/L (BDE-47)
Larvae: 29.64 µg/L (BDE-99)
14.13 µg/L (BDE-47)
LC50 values diverge by 40–100%, requiring separate calibration curves per congener.
Turbot early life stage exposure; lethal endpoint.
Aquatic toxicology Embryo-larval toxicity LC50

Environmental Half-Life: BDE-99 in Sediment vs. BDE-47

Environmental persistence differs markedly between BDE-99 and BDE-47 across various environmental compartments [1]. BDE-99 exhibits a half-life of approximately 600 days under aerobic sediment conditions, while BDE-47 demonstrates a substantially shorter half-life of 150 days in water and soil matrices. Additionally, bioconcentration factors in cyprinid fish differ significantly, with reported values of 17,700 for BDE-99 and 66,700 for BDE-47.

Environmental Half-Life
Head-to-head
Half-life ~600 d (sediment) vs. 150 d for BDE-47; BCF 17,700 vs. 66,700
4× longer persistence and 3.8× lower BCF demonstrate fate models must use congener-specific data.
Aerobic sediment; cyprinid fish BCF values.
Environmental persistence Half-life Sediment Degradation

Validated Research Applications for BDE-99


Human Biomonitoring of BDE-99 and Hydroxylated Metabolites

BDE-99 reference standard is essential for human biomonitoring programs that quantify PBDE burdens in serum, breast milk, and adipose tissue. The compound's extensive metabolism to specific hydroxylated metabolites (2,4,5-TBP, 5′-OH-BDE-99, 4′-OH-BDE-101 at 25-45 pmol/min/mg protein) [1] necessitates parallel procurement of both parent BDE-99 and its metabolite reference standards for comprehensive exposure assessment. Given the 10-fold lower tissue accumulation of BDE-99 relative to BDE-47 [2], accurate biomonitoring requires congener-specific calibration rather than surrogate-based estimation.

In Vitro Hepatic Metabolism and CYP Enzyme Studies

BDE-99 serves as a critical substrate for investigating congener-specific metabolism by hepatic cytochrome P450 enzymes, particularly CYP2B6 and CYP3A family members. The compound's extensive biotransformation profile—more extensive than BDE-47, BDE-153, or BDE-209 [3]—makes it an ideal probe for studying structure-metabolism relationships among brominated diphenyl ethers. Researchers investigating oxidative metabolism of PBDEs require authentic BDE-99 reference material to validate analytical methods (UPLC/MS) and confirm the identity of hydroxylated metabolites including 4-OH-BDE-90 and 6′-OH-BDE-99 [4].

Environmental Fate and Sediment Persistence Modeling

Environmental chemists and risk assessors require BDE-99 analytical standards to calibrate instruments for quantifying this congener in sediment cores, sewage sludge, and aquatic biota. The compound's extended half-life of approximately 600 days in aerobic sediments—4-fold longer than BDE-47's 150-day half-life in water/soil [5]—makes it a priority analyte for long-term environmental monitoring. Additionally, the differential bioconcentration factor (BCF 17,700 for BDE-99 vs. 66,700 for BDE-47 in cyprinid fish) [5] mandates separate calibration curves for accurate bioaccumulation assessment in food web studies.

Mitochondrial Toxicity and Comparative Toxicology

Investigators studying PBDE-induced mitochondrial dysfunction require BDE-99 as a distinct test article, as this congener exhibits a different toxicity threshold (≥50 µM) compared to BDE-47 (≥25 µM) in isolated mitochondrial preparations [6]. This 2-fold difference in effect concentration demonstrates that pentabrominated and tetrabrominated congeners produce quantitatively distinct toxicological responses. Similarly, aquatic toxicologists conducting embryo-larval assays with marine species (e.g., turbot) require BDE-99 standards to establish dose-response relationships, as LC50 values for BDE-99 (38.28 μg/L embryos; 29.64 μg/L larvae) differ by 40-100% from BDE-47 values [7].

Application
Selection Property
Validation Focus
Human Biomonitoring Studies
Congener-specific analytical standard
Metabolite profiling and quantification accuracy in biological matrices
Hepatic Metabolism Research
CYP enzyme substrate with extensive biotransformation
Metabolite identification and UPLC/MS method validation
Environmental Fate Assessment
Persistent organic pollutant congener with known half-life
Sediment persistence and bioconcentration model calibration
Comparative Toxicology
Congener-specific toxicological response profile
Dose-response calibration for mitochondrial and aquatic assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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